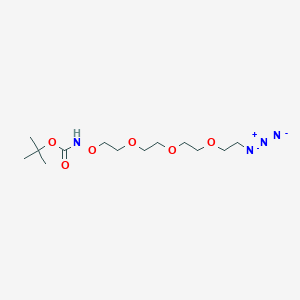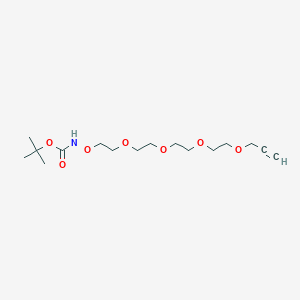
Clorhidrato de Tebaniclina
Descripción general
Descripción
- El clorhidrato de ABT-594, también conocido como Tebaniclina, es un agonista selectivo para los receptores neuronales de acetilcolina nicotínicos (nAChRs) que contienen la subunidad α4β2.
- Su nombre químico es ®-5-(Azetidin-2-ilmetoxí)-2-cloropiridina clorhidrato.
- ABT-594 exhibe una notable selectividad para los α4β2 nAChRs sobre otros receptores de neurotransmisores .
- Notablemente, muestra propiedades analgésicas en varios modelos de dolor animal.
Aplicaciones Científicas De Investigación
- El clorhidrato de ABT-594 tiene diversas aplicaciones:
Manejo del dolor: Debido a sus propiedades analgésicas, puede encontrar uso en el tratamiento de las condiciones de dolor.
Mejora cognitiva: En modelos de déficit de atención de roedores, ABT-594 demuestra efectos de mejora cognitiva.
Investigación en neurobiología: Los investigadores estudian su impacto en los receptores neuronales nicotínicos y las vías relacionadas.
Mecanismo De Acción
- El mecanismo de ABT-594 involucra la unión a los α4β2 nAChRs.
- La activación de estos receptores modula la liberación de neurotransmisores y la excitabilidad neuronal.
- Los objetivos moleculares y vías precisos siguen siendo un área activa de investigación.
Análisis Bioquímico
Biochemical Properties
Tebanicline hydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This interaction with neuronal nicotinic acetylcholine receptors is key to its function and its role in biochemical reactions.
Cellular Effects
Tebanicline hydrochloride has been shown to inhibit the release of calcitonin gene-related peptide from C-fibers terminating in the dorsal horn of the spinal cord, an effect mediated via neuronal nicotinic acetylcholine receptors . This suggests that Tebanicline hydrochloride can influence cell function and cellular processes, including cell signaling pathways.
Molecular Mechanism
The molecular mechanism of Tebanicline hydrochloride involves its function as a partial agonist at neuronal nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes of these receptors , which can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Métodos De Preparación
- La ruta sintética para el clorhidrato de ABT-594 involucra transformaciones químicas específicas.
- Desafortunadamente, las condiciones de reacción detalladas y los métodos de producción industrial no están disponibles en las fuentes proporcionadas.
Análisis De Reacciones Químicas
- El clorhidrato de ABT-594 probablemente sufre varias reacciones, incluida la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar.
- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.
Comparación Con Compuestos Similares
- Desafortunadamente, las fuentes no proporcionan una comparación directa con compuestos similares.
- La selectividad única de ABT-594 para los α4β2 nAChRs lo diferencia de otros ligandos en esta clase.
Propiedades
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203564-54-9 | |
| Record name | Tebanicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEBANICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















